Depramine

Description

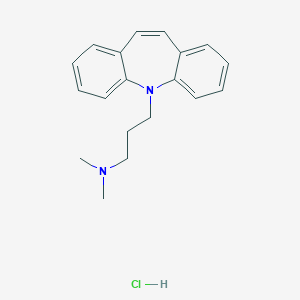

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQDRVNCMCLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-54-8 (Parent) | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40973825 | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58262-51-4 | |

| Record name | G 31406 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Depramine on Acetylcholinesterase

Disclaimer: Publicly available information regarding the specific mechanism of action of Depramine (also known as GP 31406) on acetylcholinesterase (AChE) is exceptionally limited. The primary source of the claim that this compound inhibits AChE appears to be a 1973 study by Caratsch et al., which is not widely accessible.[1][2] Consequently, this guide provides a comprehensive overview based on the known pharmacology of tricyclic antidepressants (TCAs) as a class and general principles of acetylcholinesterase inhibition, supplemented with generalized experimental protocols. The quantitative data and specific mechanistic details for this compound remain largely uncharacterized in modern literature.

Introduction to this compound and Acetylcholinesterase Inhibition

This compound (GP 31406) is a tricyclic antidepressant.[1][3] While the primary mechanism of action for most TCAs involves the inhibition of serotonin and norepinephrine reuptake, some members of this class have been shown to interact with other targets, including cholinesterases.[4][5][6] Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[7] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[8]

The assertion that this compound inhibits acetylcholinesterase positions it as a compound with a potentially complex pharmacological profile, extending beyond its antidepressant classification.[1][3][9]

Putative Mechanism of Action of this compound on Acetylcholinesterase

The precise mode of this compound's interaction with AChE has not been detailed in accessible literature. However, based on studies of other tricyclic antidepressants like amitriptyline, the inhibition is likely to be of a mixed or non-competitive nature.[4][10][11]

Acetylcholinesterase possesses a complex active site located at the bottom of a deep and narrow gorge. This site comprises two main subsites:

-

The Catalytic Anionic Site (CAS): Located at the base of the gorge, it contains the catalytic triad (Ser-His-Glu) responsible for acetylcholine hydrolysis.

-

The Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is involved in guiding the substrate towards the active site and has been implicated in non-classical functions of AChE, including the modulation of amyloid-beta aggregation.[7]

A mixed-type inhibitor can bind to both the free enzyme (often at a site distinct from the active site, such as the PAS) and the enzyme-substrate complex. This mode of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Given the structural similarities among TCAs, it is plausible that this compound binds to the peripheral anionic site or an allosteric site on the acetylcholinesterase enzyme, thereby altering its conformation and reducing its catalytic efficiency.

Caption: Putative mixed inhibition of AChE by this compound.

Quantitative Data on Tricyclic Antidepressant-Mediated AChE Inhibition

Specific quantitative data for this compound's inhibition of acetylcholinesterase (e.g., IC50, Ki) are not available in the reviewed literature. The table below presents data for other tricyclic and related antidepressants to provide a contextual reference for the potential potency of this class of compounds as AChE inhibitors.

| Compound | AChE Source | IC50 (µM) | Type of Inhibition | Reference |

| This compound | Guinea Pig Brain Synaptosomes | Not Reported | Not Reported | Caratsch et al., 1973[2] |

| Amitriptyline | Human Erythrocyte | 134 | Mixed | de la Torre et al., 2005[4] |

| Sertraline | Human Erythrocyte | 80 | Mixed | de la Torre et al., 2005[4] |

Experimental Protocols

The following is a detailed, generalized protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is a standard procedure for screening AChE inhibitors. The specific parameters used in the 1973 study on this compound may have differed.

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

-

Acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Donepezil or Galanthamine)

-

96-well microplate

-

Microplate reader

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate (e.g., 0.1 U/mL).

-

Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

-

Prepare serial dilutions of this compound and the reference inhibitor in the appropriate solvent (e.g., DMSO, then diluted in buffer).

-

-

Plate Setup (in triplicate):

-

Blank: 180 µL of buffer + 20 µL of solvent.

-

Control (100% activity): 140 µL of buffer + 20 µL of AChE solution + 20 µL of solvent.

-

Test Compound: 140 µL of buffer + 20 µL of AChE solution + 20 µL of this compound at various concentrations.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add 10 µL of DTNB solution to each well.

-

Add 10 µL of ATCI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader.

-

Take readings at regular intervals (e.g., every 60 seconds) for a duration of 10-15 minutes.

-

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.

-

To determine the type of inhibition (e.g., competitive, non-competitive, mixed), the assay is repeated with varying concentrations of both the substrate (ATCI) and the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/V vs. 1/[S]).

Caption: Generalized workflow for an AChE inhibition assay.

Conclusion

This compound is identified in limited literature as a tricyclic antidepressant with acetylcholinesterase inhibitory activity.[1][3][9] While this suggests a multifaceted pharmacological profile, a severe lack of modern, detailed studies means that its precise mechanism of action, binding kinetics, and inhibitory potency remain uncharacterized. Inferences from other tricyclic antidepressants suggest a possible mixed-type inhibition of AChE.[4][10] A definitive technical understanding of this compound's effect on acetylcholinesterase would necessitate re-examination of the compound using contemporary biochemical and structural biology techniques. The information presented here serves as a foundational guide based on the available historical context and the established pharmacology of the broader class of tricyclic antidepressants.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tricyclic antidepressants: action on synaptosomal acetylcholinesterase and ATPase in the brain of guinea pigs and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Antidepressants inhibit human acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 6. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase: 'classical' and 'non-classical' functions and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors for Delirium Prevention: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocat.com [biocat.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Desipramine's Role as a Selective Norepinephrine Reuptake Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desipramine, a tricyclic antidepressant, primarily exerts its therapeutic effect through the selective inhibition of the norepinephrine transporter (NET). This action leads to an increase in the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This technical guide provides an in-depth analysis of desipramine's mechanism of action, its binding affinity and selectivity for monoamine transporters, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize desipramine's pharmacological profile are also presented, along with visualizations of critical biological pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter

Desipramine is a secondary amine tricyclic antidepressant that demonstrates a high affinity and selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][2] The NET is a presynaptic transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3] By binding to and inhibiting NET, desipramine effectively blocks this reuptake process. This leads to a prolonged presence and an increased concentration of norepinephrine in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic adrenergic receptors.[4] While desipramine has a weaker effect on serotonin reuptake, its primary antidepressant and therapeutic effects are attributed to its potentiation of noradrenergic signaling.[5][6]

Quantitative Analysis of Transporter Binding and Inhibition

The selectivity of desipramine for the norepinephrine transporter is quantified through binding affinity (Ki) and functional inhibition (IC50) values. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the transporter's function.

Table 1: Binding Affinity (Ki) of Desipramine for Human Monoamine Transporters

| Transporter | Desipramine Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 0.63 - 4.2 | [2][5] |

| Serotonin Transporter (SERT) | 17.6 - 163 | [2] |

| Dopamine Transporter (DAT) | 3,190 - 82,000 | [2][5] |

Table 2: Inhibitory Concentration (IC50) of Desipramine for Monoamine Uptake

| Transporter | Desipramine IC50 (nM) | Reference |

| Norepinephrine Transporter (NET) | 4.2 | [5] |

| Serotonin Transporter (SERT) | 64 | [5] |

| Dopamine Transporter (DAT) | 82,000 | [5] |

The data clearly illustrates desipramine's high selectivity for NET, with its binding affinity and inhibitory potency being orders of magnitude greater for NET compared to SERT and DAT.

Experimental Protocols

The characterization of desipramine's selective inhibition of NET relies on several key in vitro and in vivo experimental techniques.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay measures the binding affinity of desipramine to NET by competing with a radiolabeled ligand that has a known high affinity for the transporter, such as [3H]nisoxetine.[7][8][9]

Materials:

-

HEK293 cells stably expressing human NET (hNET)

-

[3H]nisoxetine (radioligand)

-

Desipramine (test compound)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester and scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hNET cells to confluency.

-

Harvest cells and homogenize in ice-cold Assay Buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh Assay Buffer and resuspend to a final protein concentration of 20-40 µg/µL.[9]

-

-

Binding Reaction:

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation.[9]

-

Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled NET inhibitor (e.g., 10 µM desipramine), 50 µL of [3H]nisoxetine, and 100 µL of the membrane preparation.[9]

-

Competitive Binding: 50 µL of varying concentrations of desipramine, 50 µL of [3H]nisoxetine, and 100 µL of the membrane preparation.

-

-

Incubate the plate at 4°C for 2-3 hours.[7]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[9]

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the desipramine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Norepinephrine Uptake Assay

This functional assay measures the ability of desipramine to inhibit the uptake of radiolabeled norepinephrine into synaptosomes, which are isolated presynaptic nerve terminals.[10][11]

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

[3H]norepinephrine (radiolabeled substrate)

-

Desipramine (test compound)

-

Sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer, centrifuge, and scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.[11]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.[8]

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Reaction:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of desipramine or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding [3H]norepinephrine (final concentration in the low nanomolar range).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]norepinephrine.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of a NET inhibitor.

-

Calculate the percentage inhibition of norepinephrine uptake at each desipramine concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the desipramine concentration.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of desipramine.[12][13][14][15][16]

Materials:

-

Live rat

-

Desipramine

-

Microdialysis probe

-

Stereotaxic apparatus

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic and surgical tools

Procedure:

-

Probe Implantation:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus).[14]

-

-

Perfusion and Sampling:

-

Allow the animal to recover from surgery.

-

Continuously perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[13]

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a baseline of extracellular norepinephrine levels.

-

-

Drug Administration and Measurement:

-

Administer desipramine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.[16]

-

Continue to collect dialysate samples to measure the change in extracellular norepinephrine concentrations over time.

-

Analyze the norepinephrine content in the dialysate samples using HPLC with electrochemical detection.[15]

-

-

Data Analysis:

-

Quantify the concentration of norepinephrine in each sample.

-

Express the post-drug administration levels as a percentage of the baseline levels.

-

Plot the change in norepinephrine concentration over time to determine the time course and magnitude of the effect of desipramine.

-

Signaling Pathways and Visualizations

The increased synaptic norepinephrine resulting from desipramine's action on NET leads to the activation of various postsynaptic adrenergic receptors, primarily α1, α2, and β-adrenergic receptors. These G-protein coupled receptors (GPCRs) initiate distinct downstream signaling cascades.[17]

Norepinephrine Signaling at the Synapse

Caption: Norepinephrine signaling pathway at the synapse and the inhibitory action of desipramine on NET.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which can modulate various cellular processes, including the ERK/MAPK pathway.[17]

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[18] cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression.[19]

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in PKA activity.[17] Desipramine has also been shown to potentiate norepinephrine-induced ERK1/2 signaling through the α2A adrenergic receptor.[20]

Experimental Workflow for Determining Desipramine's Selectivity

Caption: Experimental workflow for establishing desipramine's selectivity for the norepinephrine transporter.

Conclusion

Desipramine's clinical efficacy as an antidepressant is fundamentally linked to its potent and selective inhibition of the norepinephrine transporter. The quantitative data from radioligand binding and synaptosomal uptake assays unequivocally demonstrate its preferential action on NET over other monoamine transporters. In vivo microdialysis studies further confirm its ability to elevate synaptic norepinephrine levels. The subsequent activation of postsynaptic adrenergic receptors and their downstream signaling pathways, including the cAMP-PKA-CREB and PLC-PKC-MAPK cascades, are believed to mediate the long-term therapeutic effects of desipramine. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of desipramine and other norepinephrine reuptake inhibitors.

References

- 1. Graphviz [graphviz.org]

- 2. Desipramine - Wikipedia [en.wikipedia.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Critical assessment of noradrenaline uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imipramine Increases Norepinephrine and Serotonin in the Salivary Glands of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of myocardial norepinephrine in freely moving rats using in vivo microdialysis sampling and liquid chromatography with dual-electrode amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kjpp.net [kjpp.net]

- 15. Determination of norepinephrine in microdialysis samples by microbore column liquid chromatography with fluorescence detection following derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. cAMP Response Element-Mediated Gene Transcription Is Upregulated by Chronic Antidepressant Treatment | Journal of Neuroscience [jneurosci.org]

- 20. Desipramine selectively potentiates norepinephrine-elicited ERK1/2 activation through the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Depramine (GP-31,406): A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depramine (GP-31,406), also known as Balipramine or 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) that was developed but never commercially marketed[1]. Its pharmacological profile is not extensively documented in publicly accessible literature. The primary reported pharmacological activities of this compound are the inhibition of several key enzymes: acetylcholinesterase (AChE), magnesium-dependent ATPase (Mg²⁺-ATPase), and sodium-potassium ATPase (Na⁺/K⁺-ATPase)[2][3][4][5][6]. This document provides a comprehensive overview of the currently available information on the pharmacological profile of this compound, with a focus on its core known activities. Due to the limited availability of data for this unmarketed compound, quantitative metrics such as IC₅₀ and Kᵢ values for its primary targets are not available in the public domain. The key scientific publication detailing its initial pharmacological investigation is not readily accessible, which restricts a more in-depth quantitative analysis.

Core Pharmacological Activities

This compound is identified as a tricyclic antidepressant that exhibits inhibitory action against three specific enzymes. This distinguishes its known profile from typical TCAs, which are primarily characterized by their inhibition of serotonin and norepinephrine reuptake.

Table 1: Summary of Known Pharmacological Targets for this compound (GP-31,406)

| Target Enzyme | Reported Effect | Quantitative Data |

| Acetylcholinesterase (AChE) | Inhibition | Not publicly available |

| Mg²⁺-ATPase | Inhibition | Not publicly available |

| Na⁺/K⁺-ATPase | Inhibition | Not publicly available |

Potential Mechanisms of Action

The documented inhibitory activities of this compound suggest several potential mechanisms of action that could contribute to its pharmacological effects.

Cholinergic System Modulation

By inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, this compound would be expected to increase the levels and duration of action of acetylcholine in the synaptic cleft. This would lead to enhanced cholinergic neurotransmission.

Disruption of Cellular Energy Metabolism and Ion Balance

The inhibition of Mg²⁺-ATPase and Na⁺/K⁺-ATPase would have significant effects on fundamental cellular processes. The Na⁺/K⁺-ATPase is crucial for maintaining the electrochemical gradients across the cell membrane, which are essential for neuronal excitability and transport of various molecules. Inhibition of this pump would disrupt ion homeostasis. Mg²⁺-ATPases are involved in a wide range of cellular functions, including energy metabolism.

Below is a diagram illustrating the primary reported inhibitory actions of this compound.

References

- 1. Antidepressants inhibit human acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tricyclic antidepressants: action on synaptosomal acetylcholinesterase and ATPase in the brain of guinea pigs and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. biocat.com [biocat.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

Early Clinical Investigations of Imipramine in Depression: A Technical Guide

Disclaimer: The following information pertains to early clinical investigations of the drug Imipramine. The user's original query for "Depramine" is believed to be a typographical error, as Imipramine is a well-established tricyclic antidepressant with a history of early clinical research for depression.

Introduction

Imipramine, marketed under the brand name Tofranil, was the first tricyclic antidepressant (TCA) to be introduced for medical use in 1957.[1] Its discovery as an effective treatment for depression was a serendipitous finding by the Swiss psychiatrist Roland Kuhn.[2][3] Initially synthesized as an antihistamine and tested as an antipsychotic, its antidepressant properties were identified through astute clinical observation.[1][2] This guide provides a technical overview of the early clinical investigations of imipramine, focusing on its mechanism of action, clinical efficacy, experimental protocols, and pharmacokinetic profile as understood in its initial years of use.

Mechanism of Action

The primary mechanism of action of imipramine is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[4][5][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), imipramine increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission.[6] Imipramine is a tertiary amine TCA and is a potent inhibitor of serotonin reuptake.[1] Its active metabolite, desipramine, has a higher affinity for the norepinephrine transporter.[1][7]

In addition to its primary effects on serotonin and norepinephrine, imipramine also interacts with other receptor systems, which contributes to its side effect profile.[1][6][8] It acts as an antagonist at muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][6]

Early Clinical Efficacy

The initial clinical trials of imipramine, conducted in the late 1950s and early 1960s, demonstrated its efficacy in treating depression, particularly the "endogenous" or "vital" subtype, characterized by symptoms like depressive apathy and kinetic retardation.[1][2]

A meta-analysis of 18 early controlled trials conducted between 1959 and 1965 revealed a significant therapeutic advantage of imipramine over placebo.[9]

| Metric | Value | 95% Confidence Interval |

| Response Rate Ratio (Imipramine vs. Placebo) | 2.17 | 1.87 - 2.51 |

| Number Needed to Treat (NNT) | 3.1 | 2.1 - 5.8 |

It is important to note that while the pooled data showed a strong effect, only half of the individual trials reported a statistically significant difference between imipramine and placebo, which may be attributable to smaller sample sizes and less standardized methodologies of the time.[9]

Experimental Protocols of Early Trials

The methodologies of the early clinical investigations of imipramine were notably less standardized than modern clinical trials.[3][9] However, a general workflow can be described.

Patient Population: The initial studies largely involved hospitalized patients with severe forms of depression.[2] The selection was often based on clinical observation of symptoms characteristic of what was then termed "endogenous depression."[2]

Study Design: Early trials were often placebo-controlled.[9] Some studies employed a double-blind design, though the rigor of blinding may not meet contemporary standards.[10]

Dosage: Dosages varied, but a typical starting dose for adults was 75 mg per day, which could be gradually increased.[5]

Outcome Measures: Assessment of efficacy was primarily based on clinical observation and global improvement ratings by the treating psychiatrist.[2][3] Standardized depression rating scales were not as commonly or consistently used as they are today.[9]

Pharmacokinetics and Metabolism

Imipramine is well absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver.[1] This leads to considerable variability in its oral bioavailability, which can range from 22% to 77%.[1]

| Pharmacokinetic Parameter | Value |

| Bioavailability | 22% - 77%[1] |

| Protein Binding | 86%[1] |

| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP2D6)[1][8] |

| Primary Active Metabolite | Desipramine[1][7] |

| Elimination Half-life | Approximately 20 hours[1][5] |

| Excretion | Primarily renal (80%) and fecal (20%)[1][5] |

Imipramine is metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, into its active metabolite, desipramine.[8][11] Both imipramine and desipramine are further metabolized before excretion.[12]

Adverse Effects in Early Investigations

The side effect profile of imipramine was recognized in its early use.[1] These adverse effects are largely related to its anticholinergic, antihistaminergic, and anti-adrenergic properties.[1][6]

Common Side Effects Reported:

-

Anticholinergic: Dry mouth, blurred vision, constipation, urinary retention[1][4]

-

Central Nervous System: Drowsiness, dizziness, confusion, tremors[1][4]

-

Cardiovascular: Orthostatic hypotension (low blood pressure upon standing), tachycardia (rapid heart rate), ECG changes[1]

Serious Side Effects:

-

Overdose can be fatal.[1]

-

Increased risk of suicidal thoughts or actions in children, teenagers, and young adults.[4][13]

-

Potential for manic or hypomanic episodes in patients with bipolar disorder.[1]

Conclusion

The early clinical investigations of imipramine marked a pivotal moment in the history of psychopharmacology, establishing the efficacy of a pharmacological agent in the treatment of major depression.[2][3] While the methodologies of these initial studies lack the rigor of modern clinical trials, they laid the groundwork for the development of subsequent antidepressant medications and a more neurobiological understanding of depression. The data from these early trials underscore the significant therapeutic gains that imipramine offered to patients with severe depression, despite its considerable side effect burden.

References

- 1. Imipramine - Wikipedia [en.wikipedia.org]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. google.com [google.com]

- 6. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]

- 7. Imipramine [medbox.iiab.me]

- 8. Imipramine | Medication A-Z | AttoPGx [attopgx.com]

- 9. Re-analysis of the earliest controlled trials of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imipramine treatment for chronic depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imipramine: MedlinePlus Drug Information [medlineplus.gov]

Desipramine hydrochloride vs. freebase form for research

An In-depth Technical Guide to Desipramine Hydrochloride vs. Freebase Form for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desipramine is a tricyclic antidepressant (TCA) that functions as a potent and relatively selective norepinephrine reuptake inhibitor (NET).[1][2] It is an active metabolite of imipramine and is widely used in neuroscience research to investigate the role of the noradrenergic system in various physiological and pathological processes, including depression, neuropathic pain, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] For experimental purposes, desipramine is available in two primary forms: the freebase and the hydrochloride (HCl) salt. The choice between these forms is critical as it has significant implications for solubility, stability, and ease of handling in experimental settings.

This technical guide provides a comprehensive comparison of desipramine hydrochloride and desipramine freebase, offering researchers the necessary data and protocols to make an informed decision for their specific research applications.

Physicochemical Properties

The hydrochloride salt is the most common form used in both clinical and research settings, primarily due to its enhanced stability and aqueous solubility compared to the freebase form.[2][4] The key physicochemical properties are summarized in Table 1.

Table 1: Comparison of Physicochemical Properties of Desipramine Hydrochloride and Freebase

| Property | Desipramine Hydrochloride | Desipramine Freebase |

| Chemical Formula | C₁₈H₂₂N₂·HCl | C₁₈H₂₂N₂ |

| Molecular Weight | 302.84 g/mol [5] | 266.38 g/mol [2] |

| CAS Number | 58-28-6[2] | 50-47-5[2] |

| Appearance | White to off-white crystalline powder[3][5] | - |

| Melting Point | 214-218 °C[6] | 172-174 °C (boiling point at 0.02 mmHg)[6][7] |

| pKa | ~10.2 (of the conjugate acid)[6] | ~10.2 (of the conjugate acid)[6] |

| Solubility | ||

| Water | Readily soluble (e.g., 50 mg/mL, 100 mg/mL)[5][8][9] | Poorly soluble (58.6 mg/L at 24 °C)[6] |

| DMSO | ≥ 100 mg/mL[9] | - |

| Ethanol | Readily soluble[3] | - |

| Methanol | Freely soluble[3] | - |

| Stability | More stable, especially in solution[4] | Less stable[4] |

| Hygroscopicity | Hygroscopic[8][10] | - |

Choice of Form for Research Applications

The significant differences in solubility and stability between the two forms dictate their suitability for different experimental designs.

-

Desipramine Hydrochloride: This is the preferred form for most research applications.

-

In Vitro Studies: Its high solubility in water and cell culture media makes it ideal for preparing stock solutions and for direct application to cell cultures. The use of the HCl salt minimizes the need for organic solvents like DMSO, which can have confounding effects on cellular assays.

-

In Vivo Studies: Its aqueous solubility facilitates the preparation of formulations for parenteral administration (e.g., intraperitoneal, subcutaneous, or intravenous injections) using simple vehicles like saline.[11]

-

-

Desipramine Freebase: The use of the freebase form is less common and generally limited to specific applications.

-

Non-aqueous Formulations: It may be required for formulations in lipophilic vehicles or for specific analytical standards.

-

Chemical Synthesis: It serves as the starting material for the synthesis of other desipramine derivatives or radiolabeled compounds.[12]

-

Experimental Protocols

The following protocols are provided as a guide for the preparation and use of desipramine in a research setting.

Stock Solution Preparation (Desipramine Hydrochloride)

Objective: To prepare a high-concentration stock solution for subsequent dilution in experimental media or vehicles.

Materials:

-

Desipramine hydrochloride powder

-

Sterile, deionized water or dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Methodology:

-

Aqueous Stock (e.g., 10 mM):

-

Weigh the required amount of desipramine HCl (MW: 302.84 g/mol ). For 1 mL of a 10 mM stock, use 3.03 mg.

-

Add the powder to a sterile microcentrifuge tube.

-

Add the desired volume of sterile water.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if needed.[9]

-

Sterile-filter the solution through a 0.22 µm filter if it is for use in cell culture.

-

Aliquot and store at -20°C for long-term storage.

-

-

DMSO Stock (e.g., 100 mM):

-

Weigh the required amount of desipramine HCl. For 1 mL of a 100 mM stock, use 30.28 mg.

-

Add the powder to a sterile vial.

-

Add the desired volume of high-purity, anhydrous DMSO. Note that hygroscopic DMSO can reduce solubility.[9]

-

Vortex until fully dissolved.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Preparation for In Vivo Administration (Desipramine Hydrochloride)

Objective: To prepare a solution of desipramine HCl for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in rodents.

Materials:

-

Desipramine hydrochloride powder

-

Sterile 0.9% saline solution

-

Sterile vials and syringes

Methodology (for a 25 mg/kg dose):

-

Calculate the total amount of desipramine HCl needed based on the weight of the animals and the injection volume (e.g., 1 ml/kg).

-

Dissolve the calculated amount of desipramine HCl in the appropriate volume of sterile saline. For example, to prepare a 25 mg/mL solution, dissolve 25 mg of desipramine HCl in 1 mL of saline.[11]

-

Ensure the solution is clear and free of particulates before drawing it into the syringe for injection.

Conversion of Freebase to Hydrochloride Salt

Objective: To convert desipramine freebase to its hydrochloride salt for improved solubility and stability. This is a general chemical procedure and should be performed by personnel trained in chemical synthesis.

Materials:

-

Desipramine freebase

-

Anhydrous solvent (e.g., diethyl ether, isopropanol, or dioxane)

-

Hydrochloric acid solution (e.g., 4M HCl in dioxane or isopropanolic HCl)[13]

-

Stir plate and stir bar

-

Filtration apparatus

Methodology:

-

Dissolve the desipramine freebase in a minimal amount of the chosen anhydrous solvent.

-

While stirring, slowly add a stoichiometric equivalent of the hydrochloric acid solution dropwise.

-

A precipitate of desipramine hydrochloride should form.

-

Continue stirring for a period (e.g., 1 hour) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with a small amount of the cold anhydrous solvent.

-

Dry the resulting desipramine hydrochloride powder under a vacuum.

Sample Preparation for HPLC Analysis

Objective: To extract desipramine from biological samples (e.g., serum, plasma) for quantification by HPLC.

Materials:

-

Biological sample

-

Acetonitrile (ACN)

-

Internal standard (e.g., amitriptyline)[14]

-

Microcentrifuge tubes

-

Centrifuge

Methodology (Protein Precipitation): [14]

-

Pipette a small volume of the biological sample (e.g., 50 µL of serum) into a microcentrifuge tube.

-

Add the internal standard.

-

Add a larger volume of cold acetonitrile (e.g., 3-4 times the sample volume) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the desipramine and internal standard.

-

The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

Mechanism of Action and Signaling Pathways

Desipramine's primary mechanism of action is the blockade of the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons.[1][15] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[1][16]

Caption: Primary mechanism of desipramine action at the noradrenergic synapse.

Chronic administration of desipramine leads to several adaptive downstream signaling changes that are thought to contribute to its therapeutic effects.

Caption: Downstream signaling effects of chronic desipramine administration.

Experimental Workflow Example

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of desipramine.

Caption: Example workflow for an in vivo desipramine study.

Conclusion

For the vast majority of research applications, desipramine hydrochloride is the superior choice over its freebase form. Its high aqueous solubility simplifies the preparation of formulations for both in vitro and in vivo experiments, while its greater stability ensures the integrity of the compound during storage and use. Researchers should carefully consider the physicochemical properties outlined in this guide to select the appropriate form of desipramine and to design robust and reproducible experimental protocols.

References

- 1. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 2. Desipramine - Wikipedia [en.wikipedia.org]

- 3. aapharma.ca [aapharma.ca]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. DESIPRAMINE HYDROCHLORIDE | 58-28-6 [chemicalbook.com]

- 6. Desipramine | C18H22N2 | CID 2995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Desipramine [drugfuture.com]

- 8. ≥98% (TLC), powder, imipramine metabolite | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Desipramine Hydrochloride | 58-28-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Desipramine, commonly used as a noradrenergic neuroprotectant in 6-OHDA-lesions, leads to local functional changes in the urinary bladder and gastrointestinal tract in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Desipramine Hydrochloride | C18H23ClN2 | CID 65327 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Neurochemical Effects of Desipramine on Noradrenergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neurochemical effects of desipramine, a tricyclic antidepressant, with a specific focus on its interactions with and modulation of noradrenergic pathways. Desipramine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), leading to a cascade of adaptive changes within the central nervous system. This document outlines the quantitative pharmacology of desipramine, details the experimental protocols used to elucidate its effects, and visualizes the key signaling pathways involved.

Primary Mechanism of Action: Norepinephrine Transporter Blockade

Desipramine exerts its principal therapeutic effect by binding to the norepinephrine transporter (NET), a presynaptic protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft. By inhibiting NET, desipramine increases the synaptic concentration and prolongs the residence time of NE, thereby enhancing noradrenergic neurotransmission.

Quantitative Data: Transporter Binding Affinity

Desipramine exhibits high affinity for the human norepinephrine transporter, with significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters, establishing it as a relatively selective norepinephrine reuptake inhibitor (NRI).[1]

| Transporter | Test Compound | K_i (nM) | Species |

| Norepinephrine Transporter (NET) | Desipramine | 0.4 - 4.2 | Human |

| Serotonin Transporter (SERT) | Desipramine | 39 - 64 | Human |

| Dopamine Transporter (DAT) | Desipramine | 1850 - 82,000 | Human |

| Table 1: Comparative binding affinities (K_i) of desipramine for human monoamine transporters. Lower K_i values indicate higher binding affinity. Data compiled from multiple sources. |

Experimental Protocol: Radioligand Binding Assay for NET Affinity

The binding affinity (K_i) of desipramine for the norepinephrine transporter is determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled test compound (desipramine) to displace a specific radiolabeled ligand from the transporter.

Principle: Cell membranes expressing the human norepinephrine transporter (hNET) are incubated with a fixed concentration of a radioligand (e.g., [³H]Nisoxetine) and varying concentrations of unlabeled desipramine. The amount of radioligand bound to the transporter is measured, and the concentration of desipramine that inhibits 50% of the specific binding (IC50) is determined. The K_i value is then calculated from the IC50 using the Cheng-Prusoff equation.[2]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing hNET.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove cytosolic components.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the total protein concentration.[2]

-

-

Assay Execution:

-

In a 96-well microplate, set up triplicate wells for Total Binding, Non-specific Binding, and a range of desipramine concentrations.

-

Total Binding: Add membrane preparation (20-40 µg protein), [³H]Nisoxetine (at a concentration near its K_d, e.g., ~1 nM), and assay buffer.[2]

-

Non-specific Binding (NSB): Add membrane preparation, [³H]Nisoxetine, and a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM desipramine) to saturate all specific binding sites.[2]

-

Competition: Add membrane preparation, [³H]Nisoxetine, and serial dilutions of desipramine.

-

Incubate the plate for 2-3 hours at 4°C to reach binding equilibrium.[2]

-

-

Filtration and Quantification:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[2]

-

Place the filter discs in scintillation vials, add a scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding by subtracting the NSB counts from the Total Binding counts.

-

Plot the percentage of specific binding against the logarithm of the desipramine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[2]

-

Downstream Neurochemical Effects

The sustained elevation of synaptic norepinephrine resulting from NET blockade initiates a series of time-dependent neurochemical and adaptive changes.

Acute Effects: Increased Extracellular Norepinephrine

Acute administration of desipramine rapidly increases the concentration of extracellular norepinephrine in various brain regions. This effect is a direct consequence of reuptake inhibition.[3]

Chronic Effects: Neuroadaptive Changes

Long-term administration of desipramine leads to significant adaptive changes in the noradrenergic system, which are thought to be crucial for its therapeutic efficacy.

-

Sustained Norepinephrine Elevation: Chronic (14-day) treatment with desipramine results in a significant, approximately three-fold increase in basal extracellular norepinephrine levels in terminal regions like the cingulate cortex.[4]

-

Locus Coeruleus Firing Rate: Paradoxically, chronic desipramine treatment leads to a decrease in the spontaneous firing rate of noradrenergic neurons in the locus coeruleus, a key brain region for NE production.[5][6] This is believed to be a homeostatic response to the persistent increase in synaptic NE.

| Parameter | Treatment Duration | Brain Region | Effect | Reference |

| Extracellular NE | Acute (single dose) | Locus Coeruleus, Cingulate Cortex | Increased | [3][4] |

| Extracellular NE | Chronic (14 days) | Cingulate Cortex | ~3-fold increase | [4] |

| Locus Coeruleus Firing Rate | Chronic (14 days) | Locus Coeruleus | Decreased | [6] |

| Table 2: Effects of desipramine on noradrenergic system activity. |

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique used to measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals, providing real-time data on the effects of drug administration.[7][8]

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., the prefrontal cortex or hippocampus). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected as "dialysate" and analyzed.[7][9]

Step-by-Step Methodology:

-

Surgical Implantation:

-

Anesthetize the subject animal (typically a rat) and place it in a stereotaxic frame.

-

Following aseptic procedures, expose the skull and drill a small burr hole above the target brain region using precise stereotaxic coordinates.

-

Slowly lower the microdialysis probe into the brain tissue.

-

Secure the probe to the skull using dental cement and anchor screws.[8]

-

Allow the animal to recover from surgery for 24-48 hours.

-

-

Microdialysis Experiment:

-

Place the recovered, awake animal into a specialized experimental chamber that allows for free movement.

-

Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[7]

-

Allow the system to equilibrate for 60-90 minutes to establish a stable baseline of neurotransmitter levels.[8]

-

Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) to determine pre-treatment NE concentrations.[8]

-

Drug Administration: Administer desipramine via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Collection: Continue collecting dialysate samples for 2-4 hours to monitor the drug-induced changes in extracellular NE levels.[8]

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for norepinephrine content, typically using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Inject a fixed volume of each sample into the HPLC system.

-

Identify and quantify the NE peak in the chromatogram based on its retention time and peak area compared to known standards.

-

-

Data Analysis:

-

Calculate the concentration of NE in each sample.

-

Express the post-treatment NE levels as a percentage of the average baseline concentration to visualize the time-course of the drug's effect.[8]

-

Receptor Adaptations and Signaling Pathways

The persistent increase in synaptic norepinephrine triggers adaptive changes in both presynaptic and postsynaptic adrenoceptors.

Adrenoceptor Subtypes and G-Protein Coupling

-

β-Adrenergic Receptors (β1, β2): These are primarily postsynaptic and are coupled to the stimulatory G-protein, Gs .[10][11]

-

α2-Adrenergic Receptors (α2A, α2B, α2C): These function as both presynaptic autoreceptors (inhibiting further NE release) and postsynaptic receptors. They are coupled to the inhibitory G-protein, Gi .[12]

-

α1-Adrenergic Receptors (α1A, α1B, α1D): These are postsynaptic and are coupled to the G-protein, Gq .

Chronic Desipramine-Induced Receptor Changes

-

β-Adrenergic Receptor Downregulation: Chronic desipramine treatment consistently leads to a downregulation (a decrease in receptor density) of β1-adrenergic receptors in brain regions like the cerebral cortex.[13] This is considered a homeostatic adaptation to the enhanced noradrenergic tone.[13]

-

α2-Adrenergic Receptor Desensitization: Long-term desipramine treatment also causes the desensitization of presynaptic α2-autoreceptors.[6][13] This desensitization reduces their inhibitory effect on NE release, which may contribute to the sustained elevation of synaptic NE observed during chronic therapy.

| Receptor Subtype | Location | Effect of Chronic Desipramine | Consequence |

| β1-Adrenergic | Postsynaptic | Downregulation (Decreased Bmax) | Attenuation of postsynaptic signaling |

| α2-Adrenergic | Presynaptic | Desensitization | Reduced negative feedback on NE release |

| Table 3: Key adrenoceptor adaptations following chronic desipramine administration. |

A study measuring β1-adrenergic receptor density via ¹²⁵I-pindolol binding found that 14-day desipramine treatment significantly reduced the Bmax in rat cerebral cortex from a control value of 73.3 ± 4.6 fmol/mg protein to 40.7 ± 3.4 fmol/mg protein two days after treatment cessation.[13]

Noradrenergic Signaling Pathways

Activation of β-adrenergic receptors by norepinephrine initiates a Gs-protein-mediated signaling cascade that is generally excitatory.

-

Activation: Norepinephrine binds to the β-adrenoceptor.

-

Gs Protein Coupling: The receptor activates the Gs protein, causing the α-subunit (Gαs) to exchange GDP for GTP and dissociate from the βγ-subunits.

-

Adenylyl Cyclase Activation: Gαs-GTP activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP).

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[10][14]

Activation of α2-adrenergic receptors by norepinephrine initiates a Gi-protein-mediated signaling cascade that is generally inhibitory.

-

Activation: Norepinephrine binds to the α2-adrenoceptor.

-

Gi Protein Coupling: The receptor activates the Gi protein, causing the α-subunit (Gαi) to exchange GDP for GTP and dissociate.

-

Adenylyl Cyclase Inhibition: Gαi-GTP directly inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cAMP.

-

PKA Inactivation: Reduced cAMP levels lead to decreased activation of PKA.

-

Cellular Response: This cascade reduces the phosphorylation of PKA targets. On presynaptic terminals, this leads to the inhibition of voltage-gated calcium channels, which in turn reduces further norepinephrine release.

Conclusion

Desipramine's neurochemical profile is defined by its potent and selective inhibition of the norepinephrine transporter. The acute effect of this blockade is an elevation of synaptic norepinephrine. However, the therapeutic efficacy of desipramine is more closely linked to the chronic neuroadaptive changes that follow, including the downregulation of postsynaptic β1-adrenergic receptors and the desensitization of presynaptic α2-autoreceptors. These adaptations ultimately lead to a re-regulation of the noradrenergic system. The experimental methodologies and signaling pathways detailed in this guide provide a framework for understanding and further investigating the complex pharmacology of desipramine and other norepinephrine reuptake inhibitors.

References

- 1. Desipramine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Enhanced norepinephrine output during longterm desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience [jneurosci.org]

- 6. Modelling the changes induced by chronic desipramine treatment on the factors governing the agonism at prejunctional alpha 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential | MDPI [mdpi.com]

The Serendipitous Rise of the Three-Ringed Cure: A Technical History of Dibenzazepine Tricyclic Antidepressants

For Immediate Release

A deep dive into the historical and scientific journey of dibenzazepine tricyclic antidepressants (TCAs), this technical guide illuminates the serendipitous discoveries, molecular refinements, and mechanistic revelations that defined a pivotal era in psychopharmacology. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the development of this landmark class of drugs, from the initial synthesis of imipramine to the elucidation of their complex pharmacological profiles.

A Fortuitous Discovery: The Birth of Imipramine

The story of dibenzazepine TCAs begins not with a targeted search for an antidepressant, but with research into antihistamines and antipsychotics in the early 1950s. Spurred by the success of the phenothiazine antipsychotic chlorpromazine, chemists at the Swiss pharmaceutical company Geigy synthesized a series of related compounds.[1] One of these, G22355, a dibenzazepine derivative, was structurally similar to chlorpromazine.[1][2]

Initially investigated for its potential antipsychotic properties, G22355 proved disappointing in treating schizophrenia.[1][2][3] However, the astute clinical observations of Swiss psychiatrist Dr. Roland Kuhn at a psychiatric hospital in Münsterlingen, Switzerland, revealed an unexpected therapeutic effect.[1][2] In 1955, Kuhn administered the compound to patients with depression and noted significant improvements in their mood and a reduction in depressive symptoms.[2] This marked a turning point in the treatment of depression. Kuhn's methodology was not that of a rigid, controlled clinical trial as we know it today, but rather one of open-minded, comprehensive clinical observation across a range of patients.[2][4] This approach allowed him to identify the specific efficacy of the drug in what he termed "vital depression."[5]

This serendipitous finding led to the introduction of G22355 as the first tricyclic antidepressant, imipramine (Tofranil®), in 1957 in Switzerland and 1959 in the United States.[1][2] The name "tricyclic" was derived from its characteristic three-ring chemical structure, as its mechanism of action was not yet understood.[2]

From Lead Compound to a New Class: The Evolution of Dibenzazepines

The success of imipramine spurred further research to develop analogues with improved efficacy and tolerability. Modifications to the dibenzazepine core and the aliphatic side chain led to the synthesis of a range of other TCAs. A key development was the understanding of the role of the side chain amine in the drug's activity.

-

Tertiary Amines: Imipramine is a tertiary amine. These compounds were generally found to be more potent inhibitors of serotonin (5-HT) reuptake.[6]

-

Secondary Amines: The N-demethylation of tertiary amines in the body produces active metabolites that are secondary amines. For example, desipramine is the primary active metabolite of imipramine.[7] These secondary amines were discovered to be more potent inhibitors of norepinephrine (NE) reuptake.[6][7] This led to the development of secondary amines as standalone drugs.

This fundamental structure-activity relationship (SAR) guided the development of a portfolio of dibenzazepine TCAs with varying selectivity for serotonin and norepinephrine transporters.

Unraveling the Mechanism: The Monoamine Hypothesis of Depression

The discovery of imipramine and other TCAs, along with the concurrent development of monoamine oxidase inhibitors (MAOIs), provided crucial tools for investigating the neurobiology of depression. It wasn't until the 1960s that the primary mechanism of action of TCAs was elucidated: the blockade of serotonin and norepinephrine reuptake from the synaptic cleft.[1]

This discovery was a cornerstone in the formulation of the monoamine hypothesis of depression , which posits that a deficiency in the synaptic concentration of monoamine neurotransmitters (primarily serotonin and norepinephrine) underlies the pathophysiology of depression. By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), TCAs increase the availability of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. researchgate.net [researchgate.net]

- 4. The clinical discovery of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inhn.org [inhn.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. psychdb.com [psychdb.com]

- 8. ijnc.ir [ijnc.ir]

In-Vitro Binding Affinity of Desipramine for Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of the tricyclic antidepressant desipramine for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document details the quantitative binding affinities, the experimental protocols for their determination, and the fundamental signaling pathways associated with these monoamine transporters.

Quantitative Binding Affinity of Desipramine

Desipramine exhibits a distinct binding profile for the three primary monoamine transporters, demonstrating high affinity and selectivity for the norepinephrine transporter. The binding affinity is typically expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Kᵢ value indicates a higher binding affinity.

The in-vitro binding affinities of desipramine for human monoamine transporters are summarized in the table below. The data represents a range of values obtained from various studies, reflecting the inherent variability in experimental conditions.

| Transporter | Radioligand Used for Assay | Desipramine Kᵢ (nM) | Relative Affinity |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 0.63 - 3.5[1] | High |

| Serotonin Transporter (SERT) | [³H]-Citalopram | 17.6 - 163[1] | Moderate |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | ~10,000 - 82,000[2][3] | Low |

Note: The Kᵢ values are indicative and can vary based on the specific experimental setup, including the cell line, radioligand, and assay conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of desipramine's binding affinity for monoamine transporters is predominantly conducted using in-vitro radioligand binding assays. This technique measures the ability of desipramine to compete with a radiolabeled ligand that has a known high affinity for the target transporter.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT)[4][5].

-

Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines[4].

-

Radioligands:

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4)[4].

-

Wash Buffer: Ice-cold assay buffer.

-

Test Compound: Desipramine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand specific for the transporter being assayed.

-

Scintillation Cocktail.

-

Protein Assay Reagents (e.g., BCA assay kit).

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay to determine the binding affinity of desipramine.

Detailed Methodological Steps

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the transporter of interest are cultured to confluency.

-

The cells are harvested, washed, and then lysed in a hypotonic buffer containing protease inhibitors.

-

The cell lysate is homogenized and then subjected to ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer, and the total protein concentration is determined[4].

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

For each transporter, three sets of reactions are prepared:

-

Total Binding: Contains the membrane preparation and the radioligand.

-

Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled specific ligand to saturate the transporters.

-

Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of desipramine.

-

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding wells are used to generate a dose-response curve, plotting the percentage of specific binding against the concentration of desipramine.

-

The IC₅₀ value (the concentration of desipramine that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Monoamine Transporter Signaling and Mechanism of Action

Monoamine transporters are crucial for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft and returning them to the presynaptic neuron. This reuptake process terminates the synaptic signal and allows for the recycling of the neurotransmitters. These transporters function as symporters, utilizing the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions to drive the transport of their respective monoamine substrates against their concentration gradient[6][7].

The following diagram illustrates the fundamental mechanism of monoamine reuptake and the inhibitory action of desipramine, with a focus on the norepinephrine transporter (NET).

As depicted, norepinephrine in the synaptic cleft binds to NET. The transporter then undergoes a conformational change, facilitated by the co-transport of Na⁺ and Cl⁻ ions, to move norepinephrine into the presynaptic neuron. Once inside, norepinephrine can be repackaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) for future release. Desipramine exerts its therapeutic effect by binding to NET and blocking this reuptake process. This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission[1][8]. The same general principle applies to its interaction with SERT and DAT, although with significantly lower affinity.

References

- 1. Desipramine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced norepinephrine output during long-term desipramine treatment: a possible role for the extraneuronal monoamine transporter (SLC22A3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Influence of Imipramine and Desipramine on Mg²⁺-ATPase and Na⁺/K⁺-ATPase Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query for "Depramine" has been interpreted as a likely reference to the structurally similar and well-researched tricyclic antidepressants, Imipramine and its active metabolite, Desipramine. This document synthesizes the available scientific literature on the effects of these two compounds on Mg²⁺-ATPase and Na⁺/K⁺-ATPase activity.

Executive Summary